2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride
Description
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-6-nitro-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2.2ClH/c18-17(19)9-2-3-10-11(8-9)15-12(14-10)16-6-1-4-13-5-7-16;;/h2-3,8,13H,1,4-7H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDBPBXQFKOQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable nitro-substituted carboxylic acid.
Introduction of the Diazepane Ring: The diazepane ring is introduced via a nucleophilic substitution reaction, where a suitable diazepane derivative reacts with the benzodiazole core.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Oxidation: The benzodiazole core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-(1,4-diazepan-1-yl)-5-amino-1H-1,3-benzodiazole.
Substitution: Various N-substituted diazepane derivatives.
Oxidation: Quinone derivatives of the benzodiazole core.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains.
Biology
The compound has been investigated as a biochemical probe due to its structural features. Its ability to interact with biological systems makes it a candidate for studying cellular processes and mechanisms.
Medicine
One of the most promising applications is in medicinal chemistry. Research has indicated that this compound exhibits:
- Anticancer Activity : In vitro studies have shown cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer) and HepG2 (liver carcinoma). It has demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin in specific cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest significant antibacterial effects, indicating potential for further exploration in treating infectious diseases.
Study 1: Anticancer Efficacy
A study evaluating various benzimidazole derivatives highlighted that this compound showed significant cytotoxicity against multiple cancer cell lines. The research emphasized its potential as a lead compound for developing new anticancer agents.
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound's nitro group is crucial for its biological activity. Upon reduction within cellular environments, it forms intermediates that interact with DNA and proteins involved in cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazepane ring may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride
- Molecular Formula : C₁₂H₁₅N₅O₂·2HCl
- Molecular Weight : 261.28 (free base) + 72.92 (HCl) = 334.20 g/mol (salt form)
- CAS Registry Number : 1421102-83-1 .
- Key Features : A 1,3-benzodiazole core substituted with a 1,4-diazepane ring at position 2 and a nitro group at position 5. The dihydrochloride salt enhances solubility for research applications.
Comparison with Structurally Similar Compounds
Levocetirizine Dihydrochloride
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)
- Structure : 1,4-Benzodiazepine core with nitro, chloro, and methyl groups.
- CAS: Not explicitly listed; structurally related to clonazepam derivatives .
- Pharmacology: Sedative-hypnotic activity via GABAₐ receptor modulation.
- Key Differences :
Diazepam (1-Methyl-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
- Structure : 1,4-Benzodiazepine with chloro and phenyl substituents.
- CAS : 439-14-5 .
- Pharmacology : Anxiolytic and muscle relaxant via GABAergic pathways.
- Key Differences: Core Heterocycle: 1,4-Benzodiazepine vs. 1,3-benzodiazole. Functional Groups: Diazepam lacks a nitro group but includes a chloro substituent. Salt Form: Typically administered as a free base or monohydrochloride .
7-Nitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine
- Synthesis : Prepared via nitro-activated aryl chloride reactions with ethylenediamine .
- Key Differences :
Structural and Functional Analysis Table
| Compound Name | CAS | Core Structure | Key Substituents | Pharmacological Activity | Salt Form |
|---|---|---|---|---|---|
| Target Compound | 1421102-83-1 | 1,3-Benzodiazole | 1,4-Diazepane, NO₂ | Research intermediate | Dihydrochloride |
| Levocetirizine Dihydrochloride | 130018-87-0 | Piperazine | Chlorophenyl, acetic acid | Antihistamine (H₁ antagonist) | Dihydrochloride |
| Methylclonazepam | N/A | 1,4-Benzodiazepine | 2-Chlorophenyl, NO₂, methyl | Sedative-hypnotic | Free base |
| Diazepam | 439-14-5 | 1,4-Benzodiazepine | Phenyl, Cl | Anxiolytic | Monohydrochloride |
| 7-Nitro-5-phenyl-1,4-benzodiazepine | N/A | 1,4-Benzodiazepine | Phenyl, NO₂ | Synthetic intermediate | Free base |
Biological Activity
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride is a chemical compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzodiazole core with a nitro group and a diazepane ring, enhancing its solubility and stability, which are crucial for various research applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1461707-26-5
- Molecular Formula : C12H15N5O2·2ClH
- Molecular Weight : 300.19 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodiazole Core : This is achieved through cyclization reactions involving o-phenylenediamine.
- Introduction of the Diazepane Ring : A nucleophilic substitution reaction introduces the diazepane moiety.
- Conversion to Dihydrochloride Salt : Treatment with hydrochloric acid yields the dihydrochloride form, enhancing solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to generate reactive intermediates that may affect cellular components, while the diazepane ring can modulate receptor or enzyme activity.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer) and HepG2 (liver carcinoma).
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may possess significant antibacterial effects, making it a candidate for further exploration in infectious disease treatment.
Study 1: Anticancer Efficacy
In a study evaluating various benzimidazole derivatives, this compound showed superior efficacy compared to standard chemotherapeutics like doxorubicin in specific cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound's nitro group is crucial for its biological activity. Upon reduction within cellular environments, it forms intermediates that interact with DNA and proteins involved in cell proliferation and apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole dihydrochloride, and what purification methods ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, Friedel-Crafts acylation (using AlCl₃ as a catalyst) can introduce acyl groups to aromatic precursors, followed by nitro group introduction via nitration. Diazepane ring formation may employ hydrazine hydrate in DMF for cyclization . Purification often requires recrystallization (using solvents like ethanol or acetone) or column chromatography (silica gel with gradient elution) to remove byproducts, as described for structurally similar benzodiazepines .
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray diffraction (XRD) provides crystallographic data for absolute configuration verification. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodological Answer : Solubility screening in DMSO/PBS buffers (pH 7.4) is standard. Stability studies under varying temperatures (4°C, 25°C) and UV-Vis spectroscopy track degradation. Lyophilization or salt formation (e.g., dihydrochloride) enhances shelf life, as seen in related diazepine derivatives .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., unreacted intermediates) or assay conditions (cell line variability). Reproduce experiments with HPLC-pure batches (>98%) and standardize protocols (e.g., ATP-based viability assays vs. flow cytometry). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can computational modeling guide mechanistic studies of this compound’s interaction with neurotransmitter receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses at GABAₐ or serotonin receptors. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents (e.g., nitro group’s electron-withdrawing effects) .
Q. What factorial design approaches optimize reaction conditions for scalable synthesis?
- Methodological Answer : A 2³ factorial design evaluates temperature (25–80°C), catalyst loading (AlCl₃: 0.5–2 eq), and reaction time (6–24 hrs). Response Surface Methodology (RSM) models maximize yield while minimizing byproducts. Continuous flow reactors improve reproducibility for nitro-group incorporation .
Q. How do researchers address conflicting data on the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : Compare metabolic stability in liver microsomes (human vs. rodent) using LC-MS/MS. Adjust dosing regimens based on plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (in situ perfusion models). Validate findings with radiolabeled analogs (³H/¹⁴C) .
Theoretical and Framework-Oriented Questions
Q. Which theoretical frameworks are applicable for studying the compound’s potential as a neuropharmacological agent?
- Methodological Answer : Link research to receptor theory (e.g., allosteric modulation of GABAₐ) or neurochemical pathways (e.g., nitric oxide signaling via nitro groups). Use knockout animal models or siRNA silencing to validate target engagement .
Q. How can researchers integrate cheminformatics and bioinformatics to predict off-target effects?
- Methodological Answer : Employ similarity ensemble approach (SEA) to compare structural motifs against known off-target databases (ChEMBL, PubChem). Pathway enrichment analysis (KEGG/GO) identifies risks for cardiotoxicity or hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
